molecular formula C16H17N5OS B12181630 5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide

5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B12181630
M. Wt: 327.4 g/mol
InChI Key: MSWYGMBBBITCMP-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a thiadiazole ring, and various functional groups that contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting thiosemicarbazide with a suitable carboxylic acid derivative, followed by cyclization.

    Coupling of the Rings: The pyrazole and thiadiazole rings are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Nitro compounds and halogenated derivatives.

Scientific Research Applications

5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
  • N-phenyl-1,3,4-thiadiazol-2-amine
  • 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxamide

Uniqueness

5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide is unique due to the combination of its pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

5-methyl-1-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C16H17N5OS/c1-10(2)15-19-20-16(23-15)18-14(22)13-9-17-21(11(13)3)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,20,22)

InChI Key

MSWYGMBBBITCMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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